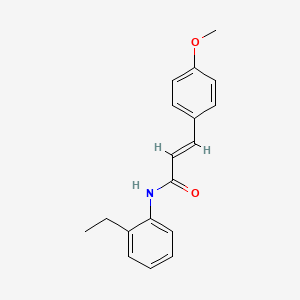

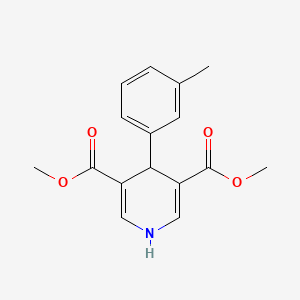

![molecular formula C12H12N2O3S B5554111 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid often involves multi-step reactions, including the transformation of precursors through hydrolysis and cyclization reactions. For instance, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid, which was converted with N,N-dimethylacetamide and phosphorus oxychloride into specific intermediates followed by hydrolysis with hydrochloric acid in methanol (Urška Bratušek et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. These analyses provide insights into the vibrational wavenumbers, molecular electrostatic potential maps, and HOMO-LUMO analyses, which are crucial for understanding the stability and reactivity of the molecule (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid analogs involves interactions with various reagents to form complex structures, indicating a broad scope of chemical behavior. For example, cyclization of specific precursors in polyphosphoric acid affords a mixture of derivatives, showcasing the compound's versatility in forming different chemical structures (B. Stanovnik et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a vital role in the application of 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid. Detailed analysis of the crystal structure has provided insight into the molecule's arrangement and interactions in the solid state, contributing to our understanding of its physical characteristics (P. Kosma et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of 4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid and its derivatives highlight its reactivity and potential interactions with biological systems. These studies encompass a range of chemical behaviors, including hydrolysis, photolysis, and interactions with enzymes, providing a comprehensive overview of its chemical profile (Yue-ting Wang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzothiazole derivatives exhibit a wide range of biological activities due to their unique structural features. These compounds have been identified as possessing antiviral, antimicrobial, anti-diabetic, anti-tumor, anti-inflammatory, and anticancer properties. The diversity in biological activity is primarily attributed to structural variations, particularly substitutions on the benzothiazole moiety, which enhance these activities and reduce toxic effects. The importance of benzothiazole in medicinal chemistry is underscored by its inclusion in many natural and synthetic bioactive molecules, making it a cornerstone in drug discovery and development (Bhat & Belagali, 2020).

Pharmacological Review

Benzothiazole derivatives have been thoroughly reviewed for their pharmacological properties. These compounds are integral to the development of therapies targeting various diseases due to their ability to act as ligands to different biomolecules. This interaction facilitates the design of novel treatments with improved efficacy and reduced side effects. The review of patents filed between 2010 and 2014 highlights the significant role of benzothiazole derivatives in chemotherapeutic agents, emphasizing their potential as anticancer, antimicrobial, and anti-inflammatory agents (Kamal, Hussaini, & Malik, 2015).

Organic Synthesis and Chemical Properties

Benzothiazole's utility in organic synthesis has been explored through various methods, including the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines. These syntheses showcase the versatility of benzothiazole as a building block for producing heterocyclic compounds with significant biological and pharmacological applications. The review demonstrates the broad utility of azolylthiazoles in synthesis and their biological applications, highlighting the innovative approaches for generating pharmacologically active heterocycles using benzothiazole derivatives (Ibrahim, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-2-3-9-8(6-7)13-12(18-9)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKHSMKJVCFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)